5-Ethyl-2-methoxyaniline
Overview
Description
5-Ethyl-2-methoxyaniline is a chemical compound that has garnered attention due to its role as a pharmacophoric fragment in various biologically active compounds. It is particularly significant in the synthesis of protein kinase inhibitors, including those targeting VEGFR2, a key receptor in angiogenesis. The inhibition of VEGFR2 has clinical applications in the treatment of tumors, as it can slow down or stop the formation of new blood vessels from pre-existing vasculature .
Synthesis Analysis
The synthesis of 5-Ethyl-2-methoxyaniline and its derivatives has been explored in several studies. An efficient and convenient synthesis route for a related compound, ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, was achieved through the "click chemistry" approach, which involved the reaction of ethyl diazoacetate with 4-methoxyaniline derived aryl imines . Another study developed a synthesis method for 5-(ethylsulfonyl)-2-methoxyaniline starting from commercially available 4-methoxybenzene-1-sulfonyl chloride, achieving an overall yield of 59% . Additionally, an improved synthesis method for 5-Ethylsulfonyl-2-methoxyaniline was reported, highlighting its versatility and application in the preparation of kinase inhibitors .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-2-methoxyaniline is characterized by the presence of an ethyl group and a methoxy group attached to an aniline ring. This structure serves as a crucial pharmacophoric fragment in the design of potent VEGFR2 inhibitors, as evidenced by its inclusion in several FDA-approved drugs for tumor treatment . The compound's structure has also been featured in the Protein Database, indicating its relevance in the field of medicinal chemistry .
Chemical Reactions Analysis
5-Ethyl-2-methoxyaniline and its derivatives participate in various chemical reactions that are central to the synthesis of biologically active molecules. The "click chemistry" approach used in the synthesis of related triazole compounds involves the addition of an imine nitrogen atom to a diazo compound, followed by aromatization . The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline involves multiple steps, including sulfonylation and nitration, to yield a compound that can be further transformed into different functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Ethyl-2-methoxyaniline derivatives have been characterized in the context of their synthesis. Precise physicochemical characterization is crucial for understanding the behavior of these compounds in biological systems and for optimizing their synthesis. The studies provided detailed characterizations of the target compounds and their synthetic intermediates, which are essential for their application in drug development . Another study investigated the effect of reaction conditions on the synthesis of a related compound, 2-methoxy-5-acetamino-N,N-diethylaniline, which is important for optimizing the synthesis process .
Scientific Research Applications
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Kinase Inhibitors
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Antimalarials
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Muscarinic M1 Agonists
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Topoisomerase Inhibitors
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Utrophin Upregulators
- Antitumor Properties
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Cardiovascular Agents
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Ion-Channel Blockers
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Anti-Inflammatory Agents
Safety And Hazards
properties
IUPAC Name |
5-ethyl-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTSEIIVLRUWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622246 | |
Record name | 5-Ethyl-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-methoxyaniline | |
CAS RN |
67291-61-6 | |
Record name | 5-Ethyl-2-methoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67291-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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